(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its dioxane ring structure, which is a six-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis involving carbonyl compounds and diols, as mentioned above, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents like NaBH4 and LiAlH4.
Substitution: It can undergo substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: The major products are typically alcohols.
Substitution: The products vary based on the nucleophile used but generally include substituted dioxane derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-4-methanol, 5-hydroxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group.
1,3-Dioxane-4-methanol, 5-hydroxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL is unique due to its phenyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl analogs. The phenyl group can participate in π-π interactions and other aromatic interactions, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMTMWCUMBRFX-OUAUKWLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.